3-Chloro-3-cyclopentylpropionyl chloride
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Overview
Description
3-Chloro-3-cyclopentylpropionyl chloride: is an organic compound with the molecular formula C8H12Cl2O and a molecular weight of 195.09 g/mol . It is a colorless to pale yellow liquid that is sensitive to moisture and has a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-cyclopentylpropionyl chloride typically involves the reaction of 3-cyclopentylpropionic acid with thionyl chloride (SOCl2) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction is as follows:
C8H14O2+SOCl2→C8H12Cl2O+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosphorus trichloride (PCl3) or phosgene (COCl2) as chlorinating agents can also be employed to achieve higher yields .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-3-cyclopentylpropionyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-cyclopentylpropionic acid and hydrochloric acid.
Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as (e.g., aniline) or (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide.
Acylation: Catalysts like aluminum chloride (AlCl3) in anhydrous conditions.
Major Products Formed:
Nucleophilic substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 3-cyclopentylpropionic acid.
Acylation: Formation of acylated aromatic compounds.
Scientific Research Applications
Chemistry: 3-Chloro-3-cyclopentylpropionyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to modify biomolecules and study their interactions and functions .
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for drugs targeting various diseases .
Industry: In the agrochemical industry, it is used to synthesize herbicides, insecticides, and fungicides .
Mechanism of Action
The mechanism of action of 3-Chloro-3-cyclopentylpropionyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, modifying the structure and function of the target molecules. This reactivity is utilized in the synthesis of complex organic molecules, where it introduces the cyclopentylpropionyl group into the target compound .
Comparison with Similar Compounds
3-Chloropropionyl chloride (C3H5ClO): Similar in structure but lacks the cyclopentyl group, making it less bulky and less hydrophobic.
Cyclopentylpropionic acid (C8H14O2): The parent acid of 3-Chloro-3-cyclopentylpropionyl chloride, used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of both a cyclopentyl group and a chloroacetyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific structural and functional requirements .
Properties
IUPAC Name |
3-chloro-3-cyclopentylpropanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACGLVWJVFOXAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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